8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid, also known as Chromocarb or Chromone-2-carboxylic acid, is a compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol . This compound is part of the chromone family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylic acid derivatives with acetic anhydride in the presence of a catalyst, followed by hydrolysis to yield the desired product . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of monoamine oxidase A and B, enzymes involved in the metabolism of neurotransmitters . Additionally, it functions as a tyrosine phosphatase 1B inhibitor, which plays a role in regulating insulin signaling and glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
- Chromone-3-carboxylic acid
- 4-Hydroxy-2-quinolones
- Umbelliferone
Uniqueness
Compared to similar compounds, 8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C10H6O5 |
---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
8-hydroxy-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H6O5/c11-6-3-1-2-5-7(12)4-8(10(13)14)15-9(5)6/h1-4,11H,(H,13,14) |
InChI Key |
PBTLYGAOVARIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.